(R)-3-Aminoquinuclidine dihydrochloride
Overview
Description
®-3-Aminoquinuclidine dihydrochloride is a chiral compound with significant applications in medicinal chemistry and organic synthesis. It is known for its role as an intermediate in the synthesis of various pharmaceuticals and as a building block in the development of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Aminoquinuclidine dihydrochloride typically involves the catalytic hydrogenation of a precursor compound. One common method includes dissolving the precursor in an alcohol solvent, adding a palladium-carbon catalyst, and using ammonium formate as a reducing agent. The mixture is heated and stirred under reflux conditions, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The precursor compound is subjected to catalytic hydrogenolysis in the presence of a hydrogenation reagent. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products. The final product is isolated by introducing hydrogen chloride gas into the solution, followed by filtration and drying .
Chemical Reactions Analysis
Types of Reactions
®-3-Aminoquinuclidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It participates in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
®-3-Aminoquinuclidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as an intermediate in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs targeting various diseases, such as diabetes and cancer.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of ®-3-Aminoquinuclidine dihydrochloride involves its interaction with specific molecular targets. It acts as a ligand, binding to receptors or enzymes and modulating their activity. The compound can influence various biochemical pathways, leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting its medicinal properties .
Comparison with Similar Compounds
Similar Compounds
- ®-3-Aminopiperidine dihydrochloride
- ®-3-Piperidinamine dihydrochloride
- ®-3-Amino-1-Boc-piperidine
Uniqueness
®-3-Aminoquinuclidine dihydrochloride is unique due to its specific chiral configuration and the presence of the quinuclidine ring structure. This configuration imparts distinct chemical and biological properties, making it valuable in the synthesis of enantiomerically pure compounds and in drug development .
Properties
IUPAC Name |
(3R)-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c8-7-5-9-3-1-6(7)2-4-9;;/h6-7H,1-5,8H2;2*1H/t7-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZHBULOYDCZET-KLXURFKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (R)-(+)-3-Aminoquinuclidine dihydrochloride contribute to the synthesis of noncentrosymmetric molybdates?
A1: (R)-(+)-3-Aminoquinuclidine dihydrochloride acts as a chiral structure-directing agent in the synthesis of noncentrosymmetric molybdates. [] When reacted with molybdenum trioxide (MoO3) and water under hydrothermal conditions, it guides the formation of a specific crystal structure. Specifically, it leads to the crystallization of [(R)-C7H16N2]2[Mo8O26] in the noncentrosymmetric space group P21 (No. 4), which exhibits the polar crystal class 2 (C2). [] This crystal structure lacks a center of symmetry, a property crucial for materials exhibiting second-harmonic generation activity.
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